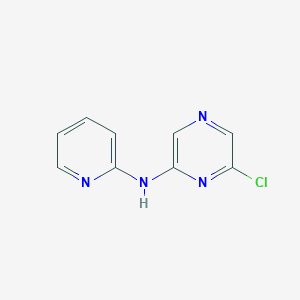
6-Chloro-N-2-pyridinyl-2-pyrazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-2-pyridinyl-2-pyrazinamine is a chemical compound with the molecular formula C10H8ClN3. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group attached to a pyrazinamine structure, which is further connected to a pyridinyl group.
Méthodes De Préparation
The synthesis of 6-Chloro-N-2-pyridinyl-2-pyrazinamine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-aminopyridine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride, which facilitates the formation of the desired amide bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
6-Chloro-N-2-pyridinyl-2-pyrazinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common for this compound, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of corresponding amides or amines.
Applications De Recherche Scientifique
6-Chloro-N-2-pyridinyl-2-pyrazinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain diseases, making it a valuable candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-2-pyridinyl-2-pyrazinamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
6-Chloro-N-2-pyridinyl-2-pyrazinamine can be compared with other similar compounds, such as:
6-Chloro-N-4-pyridinyl-2-pyrazinamine: This compound has a similar structure but with a different substitution pattern on the pyridinyl group. It may exhibit different biological activities and chemical reactivity.
6-Chloro-N-2-pyridinyl-3-pyrazinamine: This compound differs in the position of the chloro group on the pyrazinamine ring, which can affect its chemical properties and applications.
6-Chloro-N-2-pyridinyl-2-pyrazinamide: This compound has an amide group instead of an amine group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
642459-38-9 |
|---|---|
Formule moléculaire |
C9H7ClN4 |
Poids moléculaire |
206.63 g/mol |
Nom IUPAC |
6-chloro-N-pyridin-2-ylpyrazin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-7-5-11-6-9(13-7)14-8-3-1-2-4-12-8/h1-6H,(H,12,13,14) |
Clé InChI |
LEWAJTDRWOUGHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)NC2=CN=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)
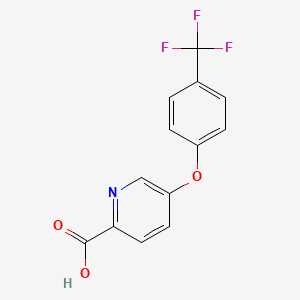
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
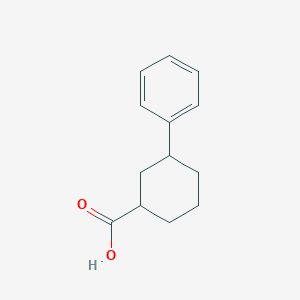
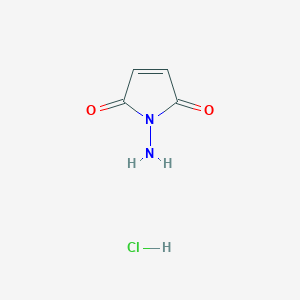
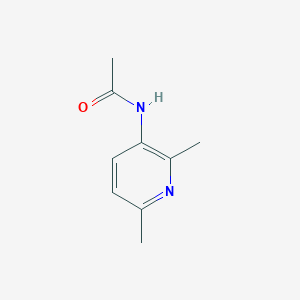
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)

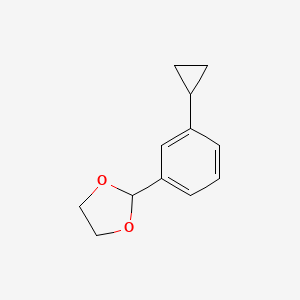
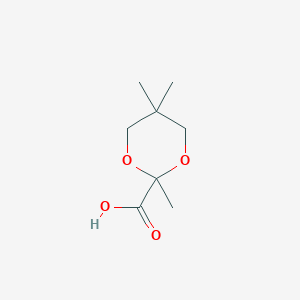
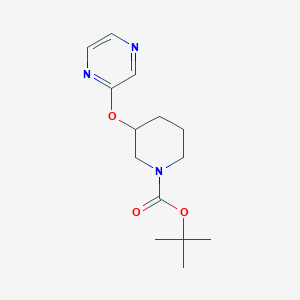
![4-[[(4-Methoxyphenyl)methyl]amino]-2-(methylthio)-5-pyrimidinemethanol](/img/structure/B13977454.png)
